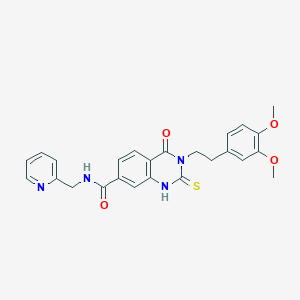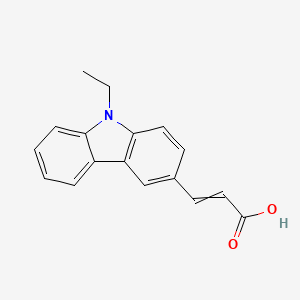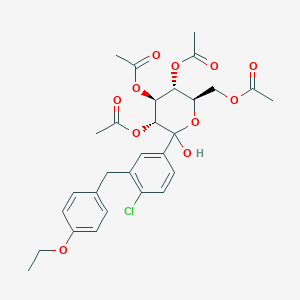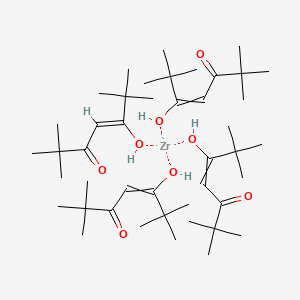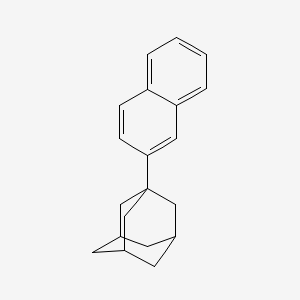![molecular formula C10H9ClF3NO2 B14117729 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxybut-2-en-1-ol](/img/structure/B14117729.png)
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxybut-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxybut-2-en-1-ol is a chemical compound known for its unique structure and properties It features a pyridine ring substituted with chlorine and trifluoromethyl groups, connected to a butenol chain via an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxybut-2-en-1-ol typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with an appropriate butenol derivative. One common method includes the use of a base such as sodium hydride to deprotonate the butenol, followed by nucleophilic substitution with the pyridine derivative . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxybut-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the butenol chain can be reduced to form a saturated alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxybut-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxybut-2-en-1-ol involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing their normal function. The trifluoromethyl group enhances its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine
- methyl 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate
- haloxyfop-P-methyl
Uniqueness
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxybut-2-en-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a pyridine ring and a butenol chain allows for diverse chemical modifications and applications .
Propiedades
Fórmula molecular |
C10H9ClF3NO2 |
|---|---|
Peso molecular |
267.63 g/mol |
Nombre IUPAC |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybut-2-en-1-ol |
InChI |
InChI=1S/C10H9ClF3NO2/c11-8-5-7(10(12,13)14)6-15-9(8)17-4-2-1-3-16/h1-2,5-6,16H,3-4H2 |
Clave InChI |
RMRTZBMWEGBFSV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1Cl)OCC=CCO)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


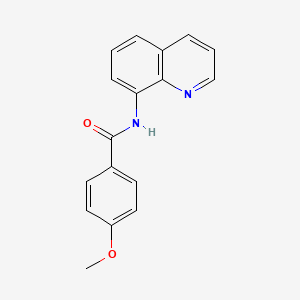
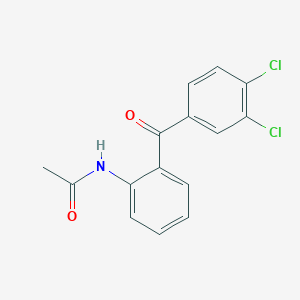
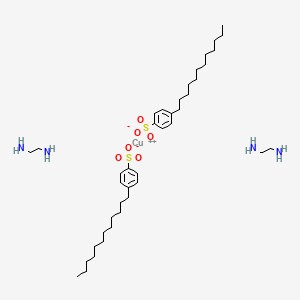

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B14117673.png)
![3-([1,1'-Biphenyl]-4-yl)-6-((4-methylbenzyl)thio)pyridazine](/img/structure/B14117674.png)
![1-[2,4-Dihydroxy-3-[5-hydroxy-1-(4-hydroxyphenyl)-7-phenylhept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B14117677.png)
